molecular formula C12H16N2O B3072284 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide CAS No. 1016705-90-0

3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide

Cat. No.: B3072284
CAS No.: 1016705-90-0
M. Wt: 204.27 g/mol
InChI Key: OLIUGYMPWIZAQU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide is an organic compound that features a benzamide core with an aminomethyl group at the third position and a cyclopropylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions. For example, benzoic acid can be reacted with cyclopropylmethylamine in the presence of a dehydrating agent like thionyl chloride to form N-(cyclopropylmethyl)benzamide.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction. This involves the reaction of N-(cyclopropylmethyl)benzamide with formaldehyde and a secondary amine, such as dimethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopropylmethyl)benzamide: Lacks the aminomethyl group, which may result in different biological activity.

    3-(Aminomethyl)benzamide: Lacks the cyclopropylmethyl group, which may affect binding affinity and specificity.

    N-(Cyclopropylmethyl)-3-(methylamino)benzamide: Contains a methylamino group instead of an aminomethyl group, which may alter its reactivity and biological properties.

Uniqueness

3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide is unique due to the presence of both the aminomethyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-(aminomethyl)-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-7-10-2-1-3-11(6-10)12(15)14-8-9-4-5-9/h1-3,6,9H,4-5,7-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIUGYMPWIZAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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